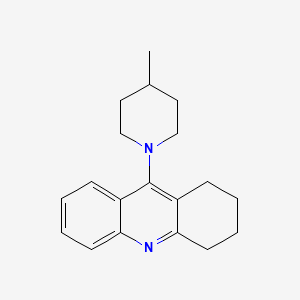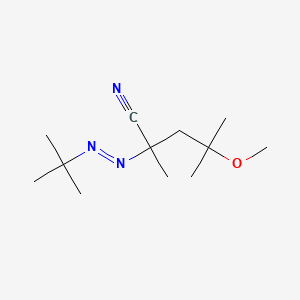
2-((1,1-Dimethylethyl)azo)-4-methoxy-2,4-dimethylvaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile typically involves the reaction of tert-butyl diazene with 4-methoxy-2,4-dimethylpentanenitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes purification steps such as distillation and crystallization to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,4-di-tert-butylphenol
- 4-tert-butylbenzaldehyde
Uniqueness
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
55912-17-9 |
|---|---|
Molekularformel |
C12H23N3O |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
2-(tert-butyldiazenyl)-4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C12H23N3O/c1-10(2,3)14-15-12(6,9-13)8-11(4,5)16-7/h8H2,1-7H3 |
InChI-Schlüssel |
XYDCNXPXPVLOPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(C)(CC(C)(C)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


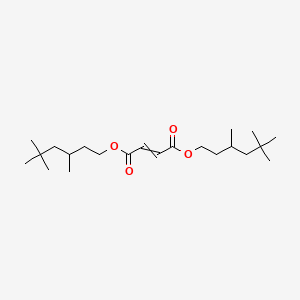
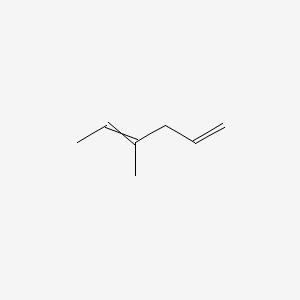

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
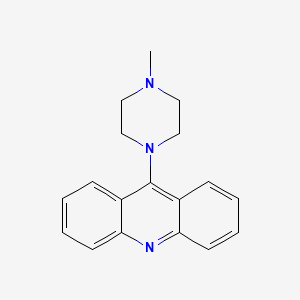
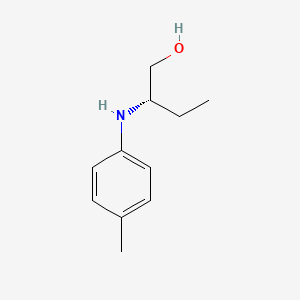
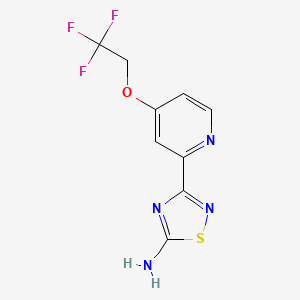
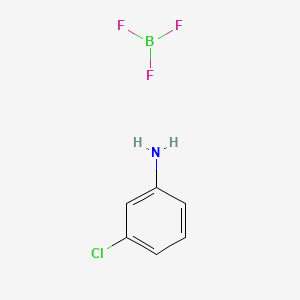

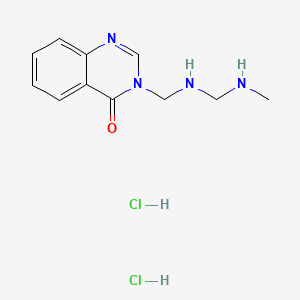
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
